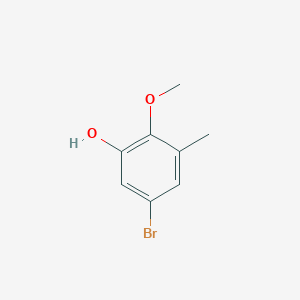

5-Bromo-2-methoxy-3-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJKVQKSMNBSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Methoxy 3 Methylphenol

Established Precursors and Synthetic Strategies for Related Halogenated Phenols

The synthesis of halogenated phenols like 5-Bromo-2-methoxy-3-methylphenol often commences from readily available phenolic precursors. The strategic installation of a bromine atom at a specific position on the aromatic ring is a critical step, governed by the directing effects of the existing substituents.

Regioselective Bromination of Methoxy-Methylphenols

The hydroxyl, methoxy (B1213986), and methyl groups on the phenol (B47542) ring direct incoming electrophiles to specific positions. The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is weakly activating and also ortho-, para-directing. The challenge in synthesizing this compound lies in achieving bromination at the desired C5 position, which is para to the hydroxyl group and meta to the methoxy and methyl groups.

Direct bromination of 2-methoxy-3-methylphenol (B1664559) would likely lead to a mixture of products due to the strong activating and directing effects of the hydroxyl and methoxy groups. Therefore, achieving regioselectivity often requires a multi-step approach.

Bromination Reactions Utilizing N-Bromosuccinimide and Catalytic Systems

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds. mdma.chwikipedia.org It offers milder reaction conditions compared to elemental bromine and can provide improved regioselectivity, particularly when used with a suitable solvent or catalyst. The use of NBS in acetonitrile (B52724) has been shown to be an effective method for the regiospecific nuclear bromination of methoxy-substituted aromatic compounds. mdma.ch The polar nature of acetonitrile can enhance the ionic character of the bromination reaction, leading to faster and more controlled outcomes. mdma.ch

For phenols, achieving selective bromination can be challenging due to the high reactivity of the ring. chemistryviews.org However, methods have been developed to achieve regioselective bromination. For instance, the use of trimethylsilyl (B98337) bromide (TMSBr) in the presence of specific sulfoxides can lead to highly selective para-bromination of phenols. chemistryviews.org Another approach involves the use of N-bromosuccinimide in methanol, which has been shown to be effective for the mono-ortho-bromination of para-substituted phenols. nih.gov

| Reagent System | Selectivity | Reference |

| N-Bromosuccinimide (NBS) in Acetonitrile | High regioselectivity for methoxy derivatives | mdma.ch |

| Trimethylsilyl bromide (TMSBr) with Sulfoxides | High para-selectivity for phenols | chemistryviews.org |

| N-Bromosuccinimide (NBS) in Methanol | High ortho-selectivity for p-substituted phenols | nih.gov |

Multi-step Synthesis Involving Phenolic Protection and Deprotection

To control the regioselectivity of bromination, the highly activating hydroxyl group is often temporarily protected. google.com This strategy prevents unwanted side reactions and directs the bromine to the desired position. A common protecting group for phenols is the acetyl group, which can be introduced by reacting the phenol with acetic anhydride. google.com

A plausible multi-step synthesis for a related compound, 5-bromo-2-methoxyphenol, starts with o-methoxyphenol. google.com The phenolic hydroxyl group is first protected by acetylation with acetic anhydride. google.com The resulting o-methoxyphenyl acetate (B1210297) is then brominated. The acetyl group moderates the activating effect of the oxygen atom and directs the incoming bromine to the position para to the acetyl group (C5). Finally, the acetyl group is removed by hydrolysis to yield the desired 5-bromo-2-methoxyphenol. google.com A similar strategy could be adapted for the synthesis of this compound, starting from 2-methoxy-3-methylphenol.

Novel Approaches for Introducing and Modifying the Methoxy Group on the Phenol Ring

The methoxy group is a key feature of the target molecule. While many syntheses start with a precursor already containing the methoxy group, methods for its introduction or modification are also relevant.

The O-methylation of phenols is a common method to introduce a methoxy group. mdpi.com However, traditional methods often use hazardous reagents like dimethyl sulfate. mdpi.com Greener alternatives are continually being sought.

Demethylation, the removal of a methyl group from a methoxy ether to yield a phenol, is another important transformation. nih.govencyclopedia.pub This can be achieved using strong acids like hydrogen bromide or Lewis acids such as boron tribromide (BBr3). nih.govencyclopedia.pub Catalytic methods using transition metals are also being developed. nih.govencyclopedia.pub While not directly applicable to the synthesis of the target molecule, these methods are crucial in the broader context of synthesizing substituted phenols.

Strategies for Selective Functionalization of the Methyl Group

While the core focus is on the synthesis of the title compound, the selective functionalization of the methyl group on the phenol ring represents an area for creating derivatives. Benzylic bromination, using reagents like N-bromosuccinimide under radical conditions (e.g., with AIBN as an initiator), could be employed to introduce a bromine atom onto the methyl group. wikipedia.org This would open up possibilities for further chemical modifications at that position.

Development of Green Chemistry Pathways for this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. uniroma1.it This includes using less hazardous substances, reducing waste, and improving energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of acetonitrile instead of chlorinated solvents for bromination reactions. mdma.ch Several companies have developed solvent selection guides to aid in this process. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.netnih.gov This reduces waste and can lead to more selective reactions.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as lignin, to produce phenolic compounds. nih.gov

For instance, the direct hydrolysis of halogenated anilines to produce halogenated phenols is being explored as a greener alternative to traditional methods. google.com Additionally, the development of catalytic systems for regioselective C-H functionalization of phenols offers a more direct and atom-economical approach to synthesizing substituted phenols. nih.gov

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Methoxy 3 Methylphenol

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions, exhibiting characteristic acidity and nucleophilicity once deprotonated.

The hydroxyl group of 5-Bromo-2-methoxy-3-methylphenol can be readily converted into ethers and esters, which are common strategies for protecting the phenol (B47542) or for modulating the biological activity of the molecule.

Etherification: The most common method for ether synthesis from a phenol is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding aryl ether. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone. numberanalytics.com

Esterification: Phenols can be esterified by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. When reacting with a carboxylic acid, a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often required. A more efficient method is the Schotten-Baumann reaction, where an acid chloride is added to the phenol in the presence of an aqueous base (e.g., NaOH) or an organic base like pyridine. This method is generally high-yielding and proceeds under mild conditions.

A representative etherification reaction is shown below:

Reaction of this compound with an alkyl halide in the presence of a base to form an ether.

A representative esterification reaction is shown below:

Reaction of this compound with an acid chloride in the presence of a base to form an ester.

Reactivity of the Bromine Substituent

The bromine atom serves as a versatile handle for introducing further molecular complexity, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SₙAr) of an aryl halide typically requires the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The aromatic ring of this compound is activated by electron-donating groups (hydroxyl, methoxy (B1213986), and methyl), which destabilize the negatively charged intermediate required for an SₙAr mechanism. Consequently, the bromine atom in this compound is generally unreactive toward nucleophilic substitution under standard SₙAr conditions. For substitution to occur, more drastic conditions or alternative mechanisms, such as those involving transition metal catalysis, would be necessary.

The bromine substituent is an excellent functional group for participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The existence of derivatives such as (5-bromo-2-methoxy-3-methylphenyl)boronic acid suggests that the bromine can be readily transformed, for instance, via lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester, preparing it for Suzuki coupling. chemicalbook.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, to yield an aryl-substituted alkyne.

The table below illustrates potential products from Suzuki cross-coupling reactions of this compound with various boronic acids.

| Boronic Acid Partner | Catalyst System (Typical) | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Methoxy-3-methyl-[1,1'-biphenyl]-5-ol |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4'-Methoxy-2-methoxy-3-methyl-[1,1'-biphenyl]-5-ol |

| Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Methoxy-3-methyl-5-(thiophen-2-yl)phenol |

| Methylboronic acid | Pd(amphos)Cl₂, K₃PO₄ | 2-Methoxy-3,5-dimethylphenol |

This table presents hypothetical yet highly plausible transformations based on established Suzuki-Miyaura reaction protocols. nih.govmdpi.com

Reactivity of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved to yield a hydroxyl group through a process known as demethylation. This transformation is valuable for synthesizing catechol or hydroquinone (B1673460) derivatives from more readily available anisoles. The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). rsc.org The reaction typically proceeds under mild conditions in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com The Lewis acidic boron atom coordinates to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group, releasing the free phenol upon workup. Other reagents capable of effecting demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as aluminum chloride (AlCl₃). rsc.org

A representative demethylation reaction is shown below:

Reaction of this compound with boron tribromide to yield 4-Bromo-6-methylbenzene-1,2-diol.

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring of this compound presents opportunities for various chemical transformations, particularly through benzylic functionalization.

Benzylic Functionalization Reactions

While direct, specific examples of benzylic functionalization for this compound are not extensively documented in the provided results, the principles of benzylic reactivity can be applied. The methyl group, being adjacent to the aromatic ring, can be susceptible to free radical halogenation or oxidation under specific conditions. These reactions would introduce functionality at the benzylic position, paving the way for further synthetic modifications. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of 5-bromo-1-(bromomethyl)-2-methoxy-3-methylbenzene. This di-halogenated intermediate could then serve as a precursor for various nucleophilic substitution reactions at the benzylic carbon.

Aromatic Electrophilic and Nucleophilic Substitution Reactions (beyond initial bromination)

The existing substituents on the benzene (B151609) ring of this compound—a bromine atom, a methoxy group, and a methyl group—profoundly influence its reactivity towards further aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho-para directing groups, while the bromo (-Br) group is a deactivating, ortho-para director. msu.edu The strong activating effect of the methoxy group, in particular, significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. msu.edu Based on the positions of the existing substituents, the most likely positions for further electrophilic substitution would be C4 and C6. Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: The addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Generally, aryl halides are resistant to nucleophilic aromatic substitution. libretexts.org However, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate this reaction. libretexts.org In the case of this compound, the absence of a strong electron-withdrawing group positioned appropriately relative to the bromine atom suggests that nucleophilic aromatic substitution would be challenging under standard conditions. However, reactions can sometimes be forced under harsh conditions or through alternative mechanisms like the formation of a benzyne (B1209423) intermediate. youtube.com A study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols has been reported, indicating that such reactions are possible in different aromatic systems. nih.govresearchgate.net

Synthesis of Advanced Chemical Structures Derived from this compound

This compound serves as a valuable building block for the synthesis of more elaborate chemical entities, including imines, Schiff bases, and heterocyclic compounds.

Formation of Imines and Schiff Bases

Schiff bases, characterized by the -C=N- double bond, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jcsp.org.pk While this compound itself does not directly participate in Schiff base formation, its derivatives can. For instance, if the methyl group were oxidized to an aldehyde, the resulting 5-bromo-2-methoxy-3-formylphenol could readily react with primary amines to form a wide array of Schiff bases.

A study details the synthesis of a Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, by reacting 2-Hydroxy-5-methoxy benzaldehyde (B42025) with 2-bromo-3-methylaniline. jcsp.org.pk This highlights the general synthetic route for preparing such compounds. The synthesis of various Schiff bases from substituted aldehydes and amines is a well-established field, with applications in medicinal chemistry and materials science. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Hydroxy-5-methoxy benzaldehyde | 2-bromo-3-methylaniline | Schiff Base | jcsp.org.pk |

| Substituted Aldehydes | Amine Derivatives | Schiff Base | nih.gov |

| Isovanillin | Various Amines | Schiff Base | nih.gov |

| 5-Bromo-2-Hydroxy Benzaldehyde | Aniline | Schiff Base | researchgate.net |

| 4-hydroxy benzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base | nih.gov |

Construction of Heterocyclic Ring Systems

The functional groups present in this compound and its derivatives can be utilized to construct various heterocyclic ring systems. The phenolic hydroxyl group, the bromine atom, and any functional groups introduced via derivatization can all participate in cyclization reactions.

For example, the phenolic hydroxyl group and an ortho-amino group (if introduced) could be precursors for the synthesis of benzoxazoles. Similarly, reactions involving the bromine atom, such as palladium-catalyzed cross-coupling reactions, could be employed to introduce substituents that could then participate in intramolecular cyclizations to form a variety of heterocyclic structures. While specific examples starting directly from this compound are not detailed in the provided search results, the principles of heterocyclic synthesis suggest numerous possibilities.

Coordination Chemistry of 5 Bromo 2 Methoxy 3 Methylphenol Derived Ligands

Design and Synthesis of Multidentate Ligands Incorporating the 5-Bromo-2-methoxy-3-methylphenol Scaffold

No literature was found detailing the design or synthesis of multidentate ligands derived from this compound.

Complexation Studies with Transition Metal Ions (e.g., Copper, Nickel, Manganese, Iron, Chromium, Molybdenum)

There are no available studies on the complexation of this compound-derived ligands with the specified transition metals. Research on other substituted phenols indicates that complexation is feasible and leads to a variety of coordination geometries, but this cannot be extrapolated to the specific compound . nih.gov

Structural Characterization of Metal Complexes in Solid and Solution States

As no complexes of this compound have been synthesized or reported, there is no data on their structural characterization in either the solid or solution state.

Electronic Structure and Bonding Analysis in Metal-Ligand Systems

An analysis of the electronic structure and bonding in metal-ligand systems involving this compound is not possible due to the lack of synthesized and characterized complexes.

Catalytic Applications of this compound-Metal Complexes

There are no documented catalytic applications for metal complexes derived from this compound. While transition metal complexes of other ligands are explored for their catalytic potential in various reactions, such as oxidation, this information is not applicable to the requested compound. orientjchem.org

Spectroscopic Characterization Methodologies for 5 Bromo 2 Methoxy 3 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise mapping of atoms and their relationships within a molecule.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of 5-Bromo-2-methoxy-3-methylphenol, the ¹H-NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, and the hydroxyl proton.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is an electron-donating group, which typically shields the ortho and para protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the bromine atom is an electron-withdrawing group, which deshields the ortho and para protons, shifting their signals to a higher chemical shift (downfield). The methyl group (-CH₃) is a weakly electron-donating group.

The expected signals in the ¹H-NMR spectrum of this compound would include:

A singlet for the methoxy protons (-OCH₃).

A singlet for the methyl protons (-CH₃).

Two doublets for the two aromatic protons, showing coupling to each other.

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can be concentration-dependent and may exchange with deuterium oxide (D₂O).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.32 | d | 8.85 |

| Ar-H | 6.45 | d | 2.68 |

| Ar-H | 6.34 | dd | 2.71, 2.71 |

| -OH | 4.94 | s | - |

| -OCH₃ | 3.86 | s | - |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are influenced by their electronic environment.

For this compound, the ¹³C-NMR spectrum would be expected to show signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the electron-donating methoxy group will be shielded and appear at a lower chemical shift, while the carbon atom attached to the electron-withdrawing bromine atom will be deshielded and appear at a higher chemical shift. The presence of a methoxy group generally results in a signal around 55-65 ppm. researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 160.61 |

| C-O (Aromatic) | 153.00 |

| C-H (Aromatic) | 131.95 |

| C-Br (Aromatic) | 108.45 |

| C-H (Aromatic) | 101.67 |

| C-H (Aromatic) | 100.89 |

| -OCH₃ | 55.55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. libretexts.orgsdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two coupled aromatic protons, confirming their adjacent positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.comcolumbia.edu An HSQC spectrum of this compound would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbon signals in the ¹³C-NMR spectrum, as well as a cross-peak between the methoxy protons and the methoxy carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the key functional groups and their expected IR absorption ranges are:

O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic, -CH₃ and -OCH₃): Peaks appear just below 3000 cm⁻¹. Methoxy compounds often show a characteristic weak band in the 2860–2800 cm⁻¹ region. semanticscholar.org

C=C stretch (aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹.

C-O stretch (methoxy): An asymmetrical stretch typically found around 1250 cm⁻¹ and a symmetrical stretch around 1040 cm⁻¹.

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (-CH₃, -OCH₃) | Stretching | <3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

| Methoxy C-O | Asymmetrical Stretching | ~1250 |

| Methoxy C-O | Symmetrical Stretching | ~1040 |

| C-Br | Stretching | <800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule.

Phenolic compounds typically exhibit two main absorption bands in their UV-Vis spectra, arising from π → π* transitions within the benzene ring. The positions and intensities of these bands are affected by the nature and position of the substituents on the ring. The methoxy, methyl, and hydroxyl groups are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands.

For this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands for a substituted phenol (B47542).

| Transition | Expected λmax (nm) |

|---|---|

| π → π* (Primary band) | ~220-250 |

| π → π* (Secondary band) | ~270-290 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

For this compound (C₈H₉BrO₂), the molecular weight is approximately 217.06 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two m/z units.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl group from the methoxy substituent, or a CO molecule. The fragmentation of this compound would likely involve these and other characteristic cleavages.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This methodology is indispensable for elucidating the precise molecular geometry, intermolecular interactions, and packing motifs of crystalline organic compounds, including derivatives of this compound. While crystallographic data for this compound itself is not publicly available, a detailed single-crystal XRD study of a derivative, 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, serves as an illustrative example of the depth of structural information that can be obtained.

Single Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction provides the most precise and detailed structural information, including bond lengths, bond angles, and torsional angles, leading to a complete elucidation of the molecular conformation and configuration. For the derivative, 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, yellow block-shaped single crystals suitable for XRD analysis were obtained from a methanol solution.

The crystal structure of this derivative was determined to have a trans configuration about the central C=N double bond. The analysis revealed the presence of an intramolecular O—H⋯O hydrogen bond within the main molecule. The crystal packing is further stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds, which link the molecules into a cohesive three-dimensional network. Additionally, a π-π interaction with a centroid-centroid distance of 3.758 (3) Å contributes to the stability of the crystal lattice nih.gov.

The crystallographic data and data collection parameters for 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate are summarized in the interactive tables below.

Crystal Data and Structure Refinement for 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate nih.gov

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄BrNO₃·H₂O |

| Formula Weight | 354.20 |

| Temperature | 296 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 13.992 (4) Å |

| b | 7.219 (2) Å |

| c | 30.232 (9) Å |

| Volume | 3053.5 (15) ų |

| Z | 8 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Measured Reflections | 20409 |

| Independent Reflections | 2836 |

| R_int | 0.082 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.113 |

| Goodness-of-fit (S) | 1.02 |

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials. It is commonly used for phase identification, to assess sample purity, and to determine unit cell parameters. While a powder pattern for this compound is not available in the literature, the theoretical powder pattern can be calculated from single-crystal XRD data. This calculated pattern serves as a unique fingerprint for the crystalline phase and can be used for comparison with experimentally obtained data to confirm the identity and purity of a bulk sample. For derivatives like the one discussed, PXRD would be instrumental in routine analysis and quality control, ensuring consistency between different batches of the synthesized compound.

The detailed structural information obtained from XRD studies on derivatives of this compound is crucial for understanding structure-property relationships and for the rational design of new materials with desired chemical and physical characteristics.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxy 3 Methylphenol Systems

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely employed to predict various molecular properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

There are no available studies detailing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for 5-Bromo-2-methoxy-3-methylphenol. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, would indicate the molecule's propensity to undergo electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting how the molecule interacts with other chemical species.

Prediction of Vibrational Frequencies and Electronic Absorption Spectra

Computational predictions of the vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis) for this compound are not found in the reviewed literature. These theoretical calculations are often performed to complement and help interpret experimental spectroscopic data.

Quantum Chemical Topology and Intermolecular Interactions

This area of study focuses on analyzing the electron density to characterize chemical bonding and non-covalent interactions within a crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

No crystallographic data or corresponding Hirshfeld surface analysis for this compound has been reported. A Hirshfeld analysis would provide quantitative insights into the nature and prevalence of intermolecular contacts, such as hydrogen bonds and van der Waals forces, that govern the crystal packing arrangement. The associated 2D fingerprint plots would offer a visual summary of these interactions.

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the three-dimensional structure of molecules and play a significant role in biological and chemical processes. acs.org For this compound, both intramolecular and intermolecular non-covalent interactions are of interest.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) group and the methoxy (B1213986) (-OCH₃) group on the aromatic ring allows for the potential formation of an intramolecular hydrogen bond. Density Functional Theory (DFT) calculations can be employed to determine the enthalpy of this interaction, which is defined as the enthalpy difference between the hydrogen-bonded form and the lowest-energy conformer where the hydroxyl group is rotated away. acs.org Studies on 2-substituted phenols have shown that the strength of such intramolecular hydrogen bonds can be influenced by the nature of the substituents. acs.org

Other Non-Covalent Interactions: Beyond intramolecular hydrogen bonds, this compound can engage in various other non-covalent interactions, including:

π-stacking: Interactions between the aromatic rings of two molecules. researchgate.net

van der Waals forces: Weak forces arising from temporary fluctuations in electron density.

Dipole-dipole interactions: Occurring due to the permanent dipoles of the molecules.

Computational methods, such as DFT with dispersion corrections (e.g., DFT-D3), are essential for accurately describing these weak interactions. rsc.org The analysis of the reduced density gradient (RDG) can help visualize and characterize these non-covalent interactions, distinguishing between hydrogen bonds, van der Waals interactions, and steric repulsion. mdpi.com

Table 1: Potential Non-Covalent Interactions in this compound Systems

| Interaction Type | Description | Computational Method for Analysis |

|---|---|---|

| Intramolecular H-Bond | Between the phenolic -OH and the adjacent -OCH₃ group. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Intermolecular H-Bond | Between the -OH group of one molecule and an acceptor atom on another. | Geometry optimization and frequency calculations |

| π-π Stacking | Face-to-face or edge-to-face interactions between aromatic rings. | Symmetry-Adapted Perturbation Theory (SAPT) |

| Halogen Bonding | Interaction involving the bromine atom as an electrophilic region. | Molecular Electrostatic Potential (MEP) analysis |

| van der Waals Forces | Dispersive forces contributing to overall molecular packing. | DFT with dispersion corrections (e.g., DFT-D3) |

Thermodynamic and Kinetic Studies

Phenolic compounds can exist in equilibrium with their keto tautomers. For this compound, this involves the keto-enol tautomerism between the phenol (B47542) form and its corresponding cyclohexadienone isomers. doubtnut.com Generally, for simple phenols, the equilibrium heavily favors the aromatic phenol form due to its inherent stability. doubtnut.com

Computational methods like Density Functional Theory (DFT) are powerful tools for investigating these equilibria. orientjchem.org By calculating the Gibbs free energies of the different tautomers, the position of the equilibrium and the relative stability of each form can be determined. comporgchem.com Factors such as the solvent can also influence the tautomeric equilibrium, and continuum solvation models (e.g., PCM, SMD) can be used to account for these effects. orientjchem.orgcomporgchem.com The stability of tautomers in a solvent depends on the interactions between the solvent and each tautomer. orientjchem.org

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Computational Method | Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Water |

|---|---|---|---|

| Phenol Form | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| ortho-Keto Form | B3LYP/6-311+G(d,p) | +15.8 | +12.5 |

| para-Keto Form | B3LYP/6-311+G(d,p) | +18.2 | +14.9 |

Note: The values in this table are hypothetical and serve to illustrate the expected greater stability of the phenol form.

Computational chemistry allows for the detailed exploration of reaction mechanisms at the molecular level. For this compound, a relevant reaction to study would be further electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions.

The mechanism of such a reaction can be elucidated by locating the transition state (TS) structures along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. rsc.org Vibrational frequency calculations are used to confirm the nature of stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. orientjchem.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the correct species. orientjchem.org

Table 3: Computational Steps for Reaction Mechanism and Transition State Analysis

| Step | Purpose | Common Computational Method |

|---|---|---|

| 1. Geometry Optimization | Find the minimum energy structures of reactants, products, and intermediates. | DFT (e.g., B3LYP) with a suitable basis set |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods |

| 3. Frequency Calculation | Characterize the stationary points (minima or transition states) and obtain zero-point vibrational energies. | Analytical or numerical frequency calculations |

| 4. IRC Calculation | Confirm that the transition state connects the desired reactants and products. | Intrinsic Reaction Coordinate following |

| 5. Energy Profile | Determine the activation energy and reaction energy from the calculated energies of all species. | Single-point energy calculations with a higher level of theory or larger basis set |

Prediction of Acidity Constants (pKa) of Phenolic Hydroxyl Groups

The acidity of the phenolic hydroxyl group is a fundamental property. The pKa value can be predicted using various computational approaches. One common method involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and in solution using a thermodynamic cycle.

Quantitative Structure-Property Relationship (QSPR) models offer another avenue for pKa prediction. acs.org These models correlate the pKa with various molecular descriptors calculated from the structure. acs.org For substituted phenols, descriptors based on partial atomic charges have been shown to provide strong correlations with experimental pKa values. acs.orgsemanticscholar.org

Table 4: Comparison of Computational Methods for pKa Prediction of Phenols

| Method | Principle | Strengths | Limitations |

|---|---|---|---|

| Thermodynamic Cycle | Calculates ΔG of deprotonation in gas and solution phases. | Provides direct, physics-based prediction. | Can be computationally intensive. |

| Direct Approach | Calculates ΔG of deprotonation directly in solution. nih.gov | Less laborious than the full thermodynamic cycle. nih.gov | Accuracy is sensitive to the solvation model. |

| QSPR Models | Correlates pKa with calculated molecular descriptors. acs.org | Computationally efficient, good for large datasets. | Requires a reliable training set of compounds with known pKa values. |

| DFT with Explicit Solvation | Includes explicit solvent molecules in the calculation. nih.gov | Can provide a more accurate description of solute-solvent interactions. researchgate.net | Significantly increases computational cost. |

Molecular Docking and Simulations of Biological Interactions (e.g., DNA Binding Affinity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen for small molecules that can bind to a biological target, such as a protein or DNA. pharmiweb.com

For this compound, molecular docking could be used to investigate its potential to interact with DNA. The process involves preparing the 3D structures of both the ligand (the phenol) and the receptor (a DNA model) and then using a docking algorithm to sample possible binding poses. mdpi.com A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. nih.gov

The interactions driving the binding of small molecules to DNA can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov While many docking programs have been developed primarily for protein-ligand interactions, they are increasingly being applied to nucleic acid targets, though with the caution that scoring functions may need to be adapted for these systems. mdpi.comresearchgate.net Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted binding poses over time.

Table 5: Hypothetical Molecular Docking Results of this compound with a DNA Decamer

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting DNA Residues | Type of Interaction |

|---|---|---|---|

| 1 | -6.8 | DG-12, DC-13 | Hydrogen bond with phosphate backbone |

| 2 | -6.5 | DA-5, DT-6 | van der Waals interactions with base pairs in the minor groove |

| 3 | -6.2 | DC-9, DG-10 | Hydrophobic interactions |

Note: The values in this table are for illustrative purposes and represent typical outputs from a molecular docking study.

Advanced Scientific Applications and Future Research Directions

Role as Key Intermediates in Complex Organic Synthesis

5-Bromo-2-methoxy-3-methylphenol serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in creating carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing the core structures of many biologically active compounds.

For instance, substituted phenols are recognized as important intermediates in the production of pharmaceuticals. cphi-online.comgoogle.com The specific arrangement of the functional groups in this compound can influence the biological activity of the final product. Halogenated compounds, including brominated phenols, have shown potential in the development of cytotoxic agents for cancer therapy. nih.gov The synthesis of various halogenated phenoxychalcones and their derivatives has been a subject of research for their potential as cytotoxic agents in human breast cancer. nih.gov

Table 1: Examples of Reactions Utilizing Substituted Phenols

| Reaction Type | Reactant | Product Application | Reference |

| Williamson Etherification | 4-substituted phenols and 4-fluorobenzaldehyde | Synthesis of phenoxybenzaldehydes for further reactions | nih.gov |

| Acetylation & Bromination | o-methoxyphenol | Synthesis of 5-bromo-2-methoxyphenol | google.com |

| Schiff Base Formation | 2-bromo-4-hydroxy-5-methoxybenzaldehyde (B42375) and organic amines | Development of coordination chemistry and biologically active compounds | nih.govjcsp.org.pk |

Development of Novel Reagents and Catalysts Based on the this compound Structure

The structural framework of this compound offers potential for the design of novel reagents and catalysts. The phenolic hydroxyl group can be modified to create ligands for metal-based catalysts. The electronic properties of the aromatic ring, influenced by the bromo, methoxy (B1213986), and methyl substituents, can be fine-tuned to modulate the activity and selectivity of these catalysts.

For example, Schiff base compounds derived from substituted phenols are known to be versatile ligands in coordination chemistry, with applications in catalysis and enzymatic reactions. nih.govjcsp.org.pk The reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with organic amines can produce a range of Schiff bases with potential catalytic activities. nih.gov The development of such catalysts could lead to more efficient and selective synthetic methods for a variety of chemical transformations.

Exploration of this compound in Functional Materials and Chemical Sensors

The inherent properties of halogenated phenols suggest their potential use in the development of functional materials and chemical sensors. The presence of the bromine atom can impart specific properties, such as flame retardancy or altered electronic characteristics, to polymers and other materials. For instance, tetrabromobisphenol A is utilized to enhance the fire resistance of polycarbonates. wikipedia.org

Furthermore, the phenolic group can participate in hydrogen bonding, a key interaction in the self-assembly of molecules and the formation of ordered structures in materials. nih.gov The study of halogen bonds in dihalogenated phenols has applications in crystal engineering, which is crucial for designing materials with specific properties. nih.gov

In the realm of chemical sensors, the electrooxidation of phenols is a principle that can be harnessed for detection. bme.hubme.hu The specific electrochemical behavior of this compound could be exploited for the development of sensors capable of detecting this compound or related analytes. Research has shown that the coexistence of substituted phenols can influence the fouling ability on electrodes, a factor that is significant in the design of electrochemical sensors. bme.hubme.hu

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemistry for predictive modeling and rational design of new molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning algorithms, can predict the biological activity or properties of chemical compounds based on their molecular structure. ijain.orgresearchgate.net

For a compound like this compound, ML models could be trained on datasets of similar phenolic compounds to predict various properties, such as cytotoxicity, reactivity, or sensor response. ijain.orgresearchgate.netmdpi.com This predictive capability can significantly accelerate the discovery and optimization of new pharmaceuticals, catalysts, and functional materials derived from this scaffold. For example, machine learning models have been developed to predict the cytotoxicity of phenols and to analyze phenolic compounds using mobile phone-based sensors. ijain.orgresearchgate.netmdpi.com These approaches can help in designing compounds with desired activities while minimizing undesirable effects.

Table 2: Machine Learning Applications in Phenolic Compound Research

| Application | ML Model | Input Data | Predicted Parameter | Reference |

| Cytotoxicity Prediction | Deep Neural Network (DNN) | Molecular descriptors of phenols | Cytotoxicity towards Tetrahymena pyriformis | ijain.orgresearchgate.net |

| Quality Parameter Prediction in Extraction | Artificial Neural Network (ANN) | Temperature and extraction time | Phenol (B47542) and flavonoid content, pH, color, viscosity | mdpi.com |

| Concentration Prediction | Various ML models | ECL sensor time series data | Concentration of phenolic compounds | mdpi.com |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Biology

The future of research involving this compound lies at the intersection of multiple scientific disciplines. The synthesis of novel derivatives will continue to be a core activity for chemists. Materials scientists can explore the incorporation of this compound into new polymers and functional materials, leveraging its unique properties. wikipedia.org

Computational biologists can use molecular modeling and docking studies to investigate the interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. This can provide valuable insights for drug design and understanding biological mechanisms. For example, molecular docking studies have been used to investigate the binding of halogenated compounds to p38alpha MAP kinase, a target in cancer therapy. nih.gov

The synergy between these fields will be crucial for unlocking the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.